4-(4-Trifluoromethoxyphenyl)phenol
Overview
Description
4-(4-Trifluoromethoxyphenyl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes . It is used in the synthesis of polymers and monomers . It is also a metabolite of the drug fluoxetine .
Synthesis Analysis
The synthesis of 4-(4-Trifluoromethoxyphenyl)phenol involves several steps. The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride is achieved in the final synthesis step . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of 4-(4-Trifluoromethoxyphenyl)phenol is C13H9F3O2 . The InChI code is 1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H .Chemical Reactions Analysis
The chemical reactions involving 4-(4-Trifluoromethoxyphenyl)phenol are complex and depend on the specific conditions and reactants . More details about these reactions can be found in the referenced papers .Physical And Chemical Properties Analysis
4-(4-Trifluoromethoxyphenyl)phenol has a molecular weight of 254.21 . It is a liquid at room temperature . The refractive index is 1.447 .Scientific Research Applications
Electrochromic Materials
Background: Electrochromic materials change their colors reversibly upon applying different potentials or undergoing redox processes. These materials find applications in auto-dimming mirrors, smart windows, and energy storage devices .
- ECDs : ECDs based on PTTPP, P(TTPP-co-DTC), or P(TTPP-co-DTP) as anodic films, along with PProDOT-Et2 as the cathodic film, exhibited high transmittance changes and good electrochemical stability .
Conclusion
TFMOP’s unique trifluoromethoxy group opens up exciting possibilities across multiple scientific domains. Researchers continue to explore its potential, and its applications may expand further as our understanding grows.
Wang, W.-H., Chang, J.-C., Lee, P.-Y., Lin, Y.-C., & Wu, T.-Y. (2020). 4-(Trifluoromethoxy)phenyl-Containing Polymers as Promising Anodic Materials for Electrochromic Devices. Coatings, 10(12), 1251. DOI: 10.3390/coatings10121251
Safety and Hazards
This compound is classified as a danger under the GHS classification. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing vapors, mist, or gas, and ensuring adequate ventilation .
properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-7-3-10(4-8-12)9-1-5-11(17)6-2-9/h1-8,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHPTVCTYWEKJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)OC(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80475712 | |
Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Trifluoromethoxyphenyl)phenol | |
CAS RN |
173025-79-1 | |
Record name | 4-(4-TRIFLUOROMETHOXYPHENYL)PHENOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80475712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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